{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride
Overview
Description
{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride is a chemical compound with the molecular formula C8H10F3N3·HCl It is a pyrimidine derivative that contains a trifluoromethyl group, which is known for its significant impact on the compound’s chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 4-methyl-6-(trifluoromethyl)pyrimidine.
Introduction of the Ethylamine Group: The ethylamine group is introduced via nucleophilic substitution reactions. This step often involves the use of ethylamine or its derivatives under controlled conditions to ensure selective substitution.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the trifluoromethyl group, although these reactions require specific conditions and catalysts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products
Scientific Research Applications
{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine: The free base form without the hydrochloride salt.
{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine acetate: An acetate salt form with different solubility and stability properties.
Uniqueness
The hydrochloride salt form of {2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine offers enhanced solubility and stability compared to its free base and other salt forms. This makes it particularly useful in applications requiring high purity and consistent performance.
Properties
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.ClH/c1-5-4-6(8(9,10)11)14-7(13-5)2-3-12;/h4H,2-3,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEHHGRYWDZLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-75-6 | |
Record name | 2-Pyrimidineethanamine, 4-methyl-6-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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